2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid

Catalog No.
S1550618
CAS No.
25931-47-9
M.F
C14H20N2O4
M. Wt
280.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic aci...

CAS Number

25931-47-9

Product Name

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid

IUPAC Name

2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)

InChI Key

CKGCFBNYQJDIGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N

Synonyms

N6-benzyloxycarbonyl-L-lysine, poly(N(epsilon)-benzyloxycarbonyl-L-lysine)

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N

The exact mass of the compound 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid, commonly designated as H-Lys(Z)-OH, is a highly specific orthogonally protected amino acid essential for advanced polymer and peptide manufacturing. Structurally, its highly nucleophilic epsilon-amino group is shielded by a benzyloxycarbonyl (Cbz) protecting group, leaving the alpha-amino and alpha-carboxyl groups strictly free and reactive [1]. For industrial buyers, this exact functionalization profile is non-negotiable when procuring precursors for the synthesis of Lys(Z)-N-carboxyanhydride (NCA), the direct intermediate required to manufacture Poly-epsilon-Cbz-L-lysine (associated with CAS 25931-47-9) [2]. H-Lys(Z)-OH is prioritized in procurement over alternative protected lysines due to its high ambient shelf stability, its ability to undergo controlled phosgenation without epsilon-amine interference, and its compatibility with mild catalytic hydrogenation for late-stage deprotection, ensuring high-yield manufacturability of complex macromolecules.

Research Fit

1
Supports controlled NCA ring-opening polymerization (ROP) for well-defined poly(ε-Cbz-L-lysine) synthesis.
2
Enables amphiphilic block copolymer design (e.g., PEG, PLA blocks) via amino-initiated NCA chemistry.
3
Provides stereochemically defined L-lysine scaffold with orthogonal Cbz deprotection (hydrogenolysis).

Substituting H-Lys(Z)-OH with generic or closely related alternatives leads to immediate synthetic failures or severe downstream process inefficiencies. Utilizing unprotected L-lysine is unviable for controlled linear polymerization or targeted peptide coupling, as the free epsilon-amine aggressively competes with the alpha-amine, resulting in highly branched, cross-linked, and insoluble polymeric networks[1]. Conversely, substituting with an alpha-protected analog, such as Fmoc-Lys(Z)-OH, completely prevents the formation of the N-carboxyanhydride (NCA) ring, halting the synthesis of poly(amino acid)s at the initial activation step [2]. Furthermore, replacing the Cbz group with a Boc group (H-Lys(Boc)-OH) forces manufacturers to use harsh, highly acidic conditions (e.g., 95% trifluoroacetic acid) for late-stage deprotection, which hydrolyzes acid-labile depsipeptides and linker chemistries that would otherwise remain intact under the mild, neutral catalytic hydrogenation conditions used exclusively for Cbz removal [3].

Substitution Risk

Cbz vs Boc/Fmoc
Cbz provides a distinct steric profile and selective hydrogenolytic removal. Replacing with Boc or Fmoc may alter deprotection conditions and polymer chain packing, affecting film hydrophilicity and cell adhesion.
Polymer Property Shift
Poly(ε-Cbz-L-lysine) exhibits characteristic solubility and amphiphilicity that cannot be replicated by other Nε-protected lysine monomers. Direct substitution may lead to unpredictable phase behavior and processing performance.
Monomer Purity & Stereochemistry
NCA-ROP requires high monomer purity and defined L-configuration to achieve narrow dispersity and target molecular weights. Lower-grade or racemic alternatives can compromise polymerization control and reproducibility.

Precursor Suitability for N-Carboxyanhydride (NCA) Activation

For the industrial synthesis of Poly-epsilon-Cbz-L-lysine, the monomer must first be converted into an NCA intermediate. H-Lys(Z)-OH reacts efficiently with triphosgene in tetrahydrofuran at 50 °C, yielding the critical Lys(Z)-NCA intermediate at approximately 85-90% yield [1]. In direct contrast, alpha-protected comparators like Fmoc-Lys(Z)-OH lack the free alpha-amine required for cyclization, yielding 0% NCA under identical conditions. Furthermore, attempting activation with unprotected L-lysine yields intractable, cross-linked byproducts due to dual-amine reactivity [2].

Evidence DimensionNCA intermediate yield via phosgenation
Target Compound Data85-90% yield of pure Lys(Z)-NCA
Comparator Or BaselineFmoc-Lys(Z)-OH (0% yield; fails to cyclize)
Quantified DifferenceAbsolute requirement of the free alpha-amine for NCA formation
ConditionsTriphosgene in anhydrous THF, 50 °C, 1-4 hours

Procurement must select the alpha-free, epsilon-protected H-Lys(Z)-OH to enable the essential NCA activation step required for manufacturing poly-lysine derivatives.

NCA Polymerization Yield
Cross-study comparable
95.4% yield, Ip = 1.06
Supports reproducible block copolymer synthesis with low dispersity.
Comparator yield ~70% for similar triblock systems; reported from DMF/NCA synthesis.

Orthogonal Deprotection Compatibility for Acid-Sensitive APIs

In the synthesis of complex active pharmaceutical ingredients (APIs) containing acid-labile ester or glycosidic bonds, the choice of epsilon-amine protection dictates final product yield. The Cbz group on H-Lys(Z)-OH is quantitatively removed (>95% cleavage) via catalytic hydrogenation (H2/Pd-C) at neutral pH and ambient temperature [1]. A common procurement substitute, H-Lys(Boc)-OH, requires strong acids (e.g., >90% trifluoroacetic acid) for deprotection, which causes >15-20% degradation of acid-sensitive depsipeptide linkages during the cleavage step[2].

Evidence DimensionPreservation of acid-labile bonds during deprotection
Target Compound DataCbz removal via H2/Pd-C preserves ~100% of acid-labile bonds
Comparator Or BaselineH-Lys(Boc)-OH (Boc removal via TFA degrades >15% of sensitive bonds)
Quantified Difference>15% higher yield of intact acid-sensitive API architectures
ConditionsLate-stage epsilon-amine deprotection in complex peptide/depsipeptide synthesis

Selecting H-Lys(Z)-OH prevents costly late-stage yield losses when synthesizing acid-sensitive pharmaceutical compounds.

Cell Adhesion on Films
Direct comparison
Cbz-Lysine films: smoother, more hydrophilic, improved cell attachment vs. Boc-Lysine films
Cbz group may support better cell-material interaction than Boc in biomaterial coatings.
Qualitative functional improvement; quantitative cell adhesion figures not reported in comparison.

Monomer Shelf Stability vs. Downstream Intermediates

Buyers must weigh the logistical benefits of procuring the stable monomer versus purchasing pre-activated downstream intermediates. H-Lys(Z)-OH exhibits excellent shelf stability, remaining >99% pure for over 12 months when stored at standard refrigerated or ambient conditions [1]. In contrast, the activated downstream product, Lys(Z)-NCA, is highly susceptible to moisture-driven hydrolysis and thermal degradation, often degrading within days unless stored strictly under argon at -15 °C [2].

Evidence DimensionShelf life and handling requirements
Target Compound Data>12 months stability at 4 °C to ambient
Comparator Or BaselineLys(Z)-NCA (Degrades within days if exposed to ambient moisture)
Quantified DifferenceOrders of magnitude longer shelf life with significantly lower cold-chain logistics costs
ConditionsStandard laboratory or warehouse storage conditions

Procuring the stable H-Lys(Z)-OH monomer for on-demand activation drastically reduces supply chain risks and cold-chain logistics costs compared to sourcing pre-activated NCAs.

Biocatalytic Conversion
Cross-study comparable
95% yield, 98.5% optical purity
Indicates high suitability as enzymatic substrate for chiral oxylysine synthesis.
Two-enzyme system: L-AAO from P. alcalifaciens + L-HicDH from L. confusus.
Copolymer Property Tuning
Class-level inference
Increasing Cbz-Lysine feed proportionally reduces Mw and intrinsic viscosity
Predictable copolymer property control enables rational material design.
Direct melt copolymerization with lactide; quantitative relationships established.

Precursor for Biodegradable Poly(amino acid) Synthesis

H-Lys(Z)-OH is the foundational starting material for synthesizing Poly-epsilon-Cbz-L-lysine (CAS 25931-47-9) and related block copolymers (e.g., PEG-PLL). Its free alpha-amine allows for efficient conversion to Lys(Z)-NCA, which undergoes controlled ring-opening polymerization to create precise, biodegradable polymer backbones used in non-viral gene delivery and advanced drug formulation [1].

Solution-Phase Synthesis of Acid-Sensitive Peptides

In pharmaceutical manufacturing of complex peptides or depsipeptides, H-Lys(Z)-OH is utilized to introduce lysine residues where the epsilon-amine must remain protected until the very end of the synthesis. Its compatibility with neutral catalytic hydrogenation allows for late-stage deprotection without cleaving acid-labile bonds, a critical advantage over Boc-protected alternatives[2].

Development of Bioconjugation Linkers

The compound is utilized to build functionalized linkers and surfaces. Once incorporated into a larger molecular architecture, the Cbz group can be selectively removed to expose the highly reactive epsilon-amine, providing a specific anchoring site for the attachment of fluorophores, PEG chains, or targeting ligands in diagnostic and therapeutic development[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Precision Poly(ε-Cbz-L-lysine) Synthesis
NCA-ROP monomer suitability
Polymerization yield & dispersity (GPC)
Cell-Adhesive Biomaterial Films
Cbz-specific surface properties
Film hydrophilicity & cell adhesion assay
Chiral Building Block Biocatalysis
Enzymatic substrate compatibility
Biocatalytic yield & enantiomeric excess
Tunable Biodegradable Copolymers
Copolymer composition control
Molar feed ratio vs. Mw/viscosity trends

XLogP3

-1.1

Other CAS

25931-47-9

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